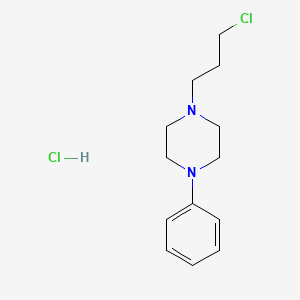
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
描述
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride: is a chemical compound with the molecular formula C13H18Cl2N2 · HCl and a molecular weight of 309.66 g/mol . This compound is known for its presence as an impurity in the pharmaceutical formulation of nefazodone hydrochloride . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
作用机制
Target of Action
The primary target of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is the 5-HT 2c serotonin receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . Serotonin receptors regulate the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P, among others .
Mode of Action
This compound acts as an agonist at the 5-HT 2c serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 2c serotonin receptor, mimicking the action of serotonin by stimulating the receptor .
Result of Action
The activation of the 5-HT 2c receptor by this compound can lead to various molecular and cellular effects. For instance, one of the known effects of 5-HT 2c receptor activation is the induction of hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have potential applications in the regulation of feeding behavior.
生化分析
Biochemical Properties
It is known that it has affinity for 11 neurotransmitter receptor binding sites in human brain membranes . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Given its affinity for neurotransmitter receptors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is not well-defined. It is known to be a 5-HT 2c serotonin receptor agonist , suggesting that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride involves multiple steps. One method includes the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride . This intermediate then undergoes a reaction with 1-bromo-3-chloropropane to produce the final compound . The reaction conditions are typically mild, and the pathway is straightforward, simplifying subsequent processing and ensuring high product purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions remain controlled to maintain product quality and yield.
化学反应分析
Types of Reactions: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or in an organic solvent like .
Oxidation: Reagents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.
科学研究应用
Chemistry: In chemistry, Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with potential pharmaceutical applications .
Biology and Medicine: The compound is studied for its potential biological activities. It is an impurity in nefazodone hydrochloride, an antidepressant, indicating its relevance in pharmaceutical research . Researchers investigate its effects on various biological pathways to understand its potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the synthesis of other chemicals and materials. Its presence in pharmaceutical formulations highlights its importance in drug manufacturing processes .
相似化合物的比较
1-(3-Chlorophenyl)piperazine hydrochloride: This compound is a major metabolite of the antidepressant medications trazodone and nefazodone.
1-(2-Chlorophenyl)piperazine monohydrochloride: Another derivative with similar chemical properties.
Uniqueness: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence as an impurity in nefazodone hydrochloride highlights its relevance in pharmaceutical research and its potential impact on drug efficacy and safety .
属性
IUPAC Name |
1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVATOCPFOATKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471458 | |
| Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55974-35-1, 79145-33-8 | |
| Record name | Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


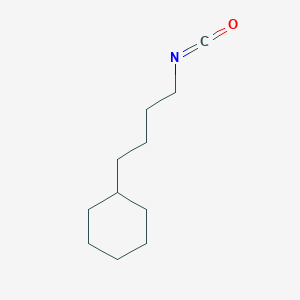
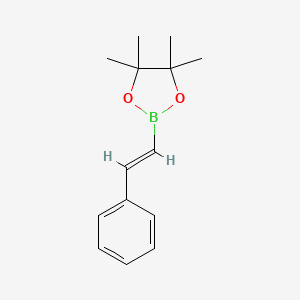
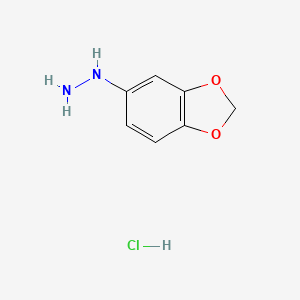
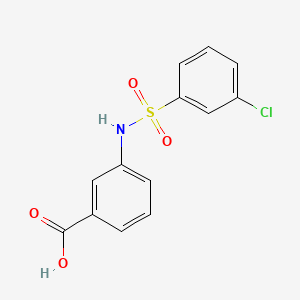



![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3430012.png)
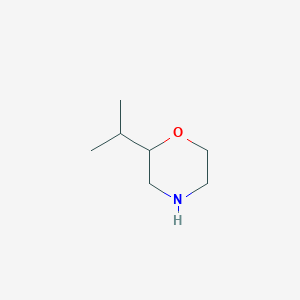
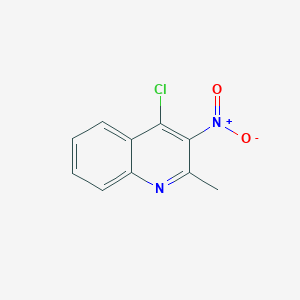
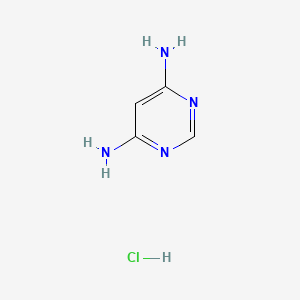
![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)
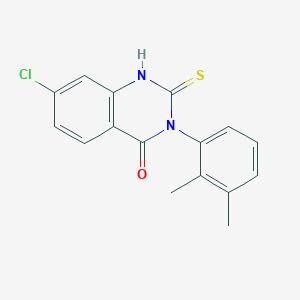
![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)
